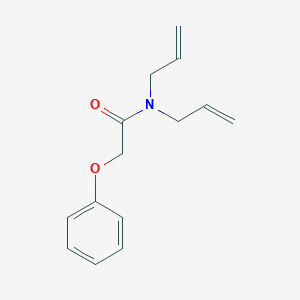
Cambridge id 6236998
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6236998 is a synthetic compound that is being studied for its potential medical applications. It is a member of the class of compounds known as benzimidazoles, which have been shown to have various biological activities. In
Wirkmechanismus
The exact mechanism of action of Cambridge id 6236998 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Cambridge id 6236998 has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cambridge id 6236998 in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise targeting of specific pathways and processes. However, one limitation is that it may not accurately reflect the complexity of biological systems in vivo, as it is often studied in isolated cells or animal models.
Zukünftige Richtungen
There are several potential future directions for research on Cambridge id 6236998. One area of interest is its potential as a combination therapy with other anticancer agents, as it has been shown to enhance the effectiveness of certain chemotherapy drugs. Another direction is the exploration of its anti-inflammatory properties, as it may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Cambridge id 6236998.
Synthesemethoden
The synthesis of Cambridge id 6236998 involves several steps, starting with the reaction of 2-amino-5-nitrobenzimidazole with ethyl 2-bromoacetate. This is followed by the reduction of the nitro group to an amino group, and then the reaction with 2-chloro-1,3-dimethylimidazolinium chloride to form the final product. The synthesis has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6236998 has been studied for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, Cambridge id 6236998 has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Eigenschaften
Produktname |
Cambridge id 6236998 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-phenoxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI-Schlüssel |
QRTKVRATBKSIDT-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Kanonische SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)


![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)



